molecular formula C11H12N2O2 B6590345 Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1038828-20-4

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B6590345
CAS No.: 1038828-20-4
M. Wt: 204.22 g/mol
InChI Key: IFMJYALATKVPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038828-20-4) is a high-purity chemical compound with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . This heterocyclic compound is part of the imidazopyridine family, a class of structures known for their significant pharmacological properties and widespread presence in medicinal chemistry. The compound serves as a versatile scaffold and a key synthetic intermediate for researchers working in drug discovery and organic synthesis. Its structure, featuring a carboxylate ester group, makes it a valuable precursor for further chemical modifications and for the construction of more complex molecules. While specific mechanistic studies on this exact compound are limited, related imidazo[1,2-a]pyridine derivatives are frequently investigated for their diverse biological activities. The synthetic utility of this compound is highlighted by analogous research; for instance, the structural and synthetic pathway of the closely related ethyl 3-methylimidazo[1,2-a]pyrimidine-2-carboxylate has been confirmed by single-crystal X-ray analysis, demonstrating the reliability of such synthetic routes for producing well-defined heterocyclic systems . This compound is intended for Research Use Only and is not for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a risk assessment to ensure it is handled safely and appropriately in their laboratory setting.

Properties

IUPAC Name

ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJYALATKVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

The most widely documented route involves condensing 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate. In a representative procedure, 2-aminopyridine reacts with ethyl 2-chloroacetoacetate in refluxing ethanol for 6 hours, yielding ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate at 45.05%. The mechanism proceeds via nucleophilic attack of the amine on the chloroacetoacetate, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core (Figure 1).

Reaction Conditions

  • Solvent: Ethanol (96%)

  • Temperature: Reflux (~78°C)

  • Duration: 6 hours

  • Workup: Partitioning between ether and water, recrystallization from ethanol-water.

While this method is straightforward, the moderate yield suggests competing side reactions, such as hydrolysis of the chloroacetoacetate or incomplete cyclization. Optimization studies indicate that substituting ethanol with polar aprotic solvents like dimethylformamide (DMF) could enhance reactivity, though this remains experimentally unverified for the target compound.

Halogenated Ester Alkylation Strategies

Synthesis from Ethyl 3-Bromo-2-oxopropionate

A structurally analogous compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, was synthesized via alkylation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate. Adapting this method for the 3-methyl isomer would require 3-methylpyridin-2-amine as the starting material. The reaction likely proceeds through initial imine formation, followed by cyclization and esterification (Figure 2).

Key Considerations

  • Starting Material Availability: 3-Methylpyridin-2-amine is less commercially accessible than its 6-methyl counterpart, potentially limiting scalability.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or in situ NMR could mitigate byproduct formation during cyclization.

Ritter-Type Catalytic Synthesis

Bismuth(III)-Catalyzed Cyclization

Although developed for imidazo[1,5-a]pyridines, Ritter-type reactions using Bi(OTf)₃ and p-TsOH·H₂O in dichloroethane (DCE) at 150°C achieved yields up to 97%. For ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, this approach would require modifying the substrate to include a nitrile group adjacent to the pyridine ring.

Proposed Mechanism

  • Carbocation Formation: Bi(OTf)₃ facilitates the generation of a benzylic carbocation from alcohol precursors.

  • Nitrile Attack: A nitrile nucleophile attacks the carbocation, forming a nitrilium intermediate.

  • Cyclization and Rearomatization: Intramolecular cyclization with the pyridine nitrogen followed by rearomatization yields the imidazo[1,2-a]pyridine core.

Advantages

  • High yields under catalytic conditions.

  • Broad substrate tolerance for electron-donating and withdrawing groups.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Challenges
Traditional Condensation2-Aminopyridine, Ethyl 2-chloroacetoacetateEthanol, reflux, 6h45.05%Moderate yield, side reactions
Halogenated Alkylation3-Methylpyridin-2-amine, Ethyl 3-bromo-2-oxopropionateNot reportedN/AStarting material availability
Ritter-Type CatalysisBenzylic alcohol, nitrileBi(OTf)₃, p-TsOH·H₂O, DCE, 150°C≤97%Substrate modification required
Ionic Liquid AlkylationImidazo[1,2-a]pyridine intermediateDiethyl sulfate, toluene, 0–40°CN/ARisk of over-alkylation

Table 1. Comparative overview of synthetic methods for this compound.

Optimization Strategies

Solvent and Temperature Effects

  • Ethanol vs. DMF: Replacing ethanol with DMF in traditional condensation may accelerate nucleophilic substitution but risks ester hydrolysis.

  • Low-Temperature Alkylation: Conducting diethyl sulfate reactions below 40°C improves selectivity for monoalkylation.

Catalyst Screening

  • Lewis Acids: Bi(OTf)₃ outperforms conventional acids like H₂SO₄ in Ritter-type reactions due to its moisture tolerance and recyclability.

  • Solid Supports: Immobilizing catalysts on silica or resins could facilitate recovery and reuse .

Scientific Research Applications

Organic Synthesis

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable building block in organic synthesis. Its unique heterocyclic structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions: Halogenation and nitration.
  • Functional Group Transformations: Such as esterification and reduction reactions.

Research indicates that this compound exhibits significant biological activities. Notable applications include:

  • Antimicrobial Properties: Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate activity against various bacterial strains, including multidrug-resistant organisms.
  • Anticancer Potential: this compound has been investigated for its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Pharmaceutical Development

The compound is being explored for its therapeutic applications in drug development:

  • Tuberculosis Treatment: Research has highlighted its efficacy against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new anti-tuberculosis drugs.
  • Neuropharmacology: Investigations into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives are ongoing, with implications for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

Compound NameStructureBiological Activity
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂ClN₂O₂Moderate antimicrobial activity
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₁IN₂O₂Significant anti-tuberculosis activity
Telacebec (Q203)C₁₃H₁₃N₅OAdvanced clinical trials for tuberculosis

This table highlights the varying biological activities associated with different substitutions on the imidazo[1,2-a]pyridine core structure.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives of this compound showed promising results against resistant bacterial strains, indicating potential for development into new antibiotics .
  • Cytotoxicity Against Cancer Cells:
    • Research indicated that this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and VERO cells), suggesting further exploration in oncology .
  • Mechanism of Action:
    • Investigations into the mechanism revealed that this compound could inhibit specific enzymes critical for bacterial survival, which is essential for understanding its therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate with structurally related derivatives:

Compound Name Substituents (Position) Key Properties/Applications Reference CAS/ID
This compound 3-Me, 2-COOEt Blocked 3-position; precursor for carbohydrazide derivatives with cytotoxic activity Not explicitly listed
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I, 2-COOEt Halogenated derivative; used in Suzuki cross-coupling (δ 8.71 ppm for H-3 in $^1$H-NMR) 72721-23-4
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 2-COOEt Electron-withdrawing Br enhances reactivity for nucleophilic substitution 372198-69-1
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Me, 2-COOEt Methyl at 5-position; crystallizes in monoclinic system (P2$_1$/c space group) Not explicitly listed
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate 8-NO$_2$, 2-COOEt Nitro group enables reduction to amines for further functionalization 72721-23-4

Spectroscopic and Crystallographic Data

  • NMR Shifts : The 3-Me group in the title compound deshields adjacent protons, contrasting with 7-Cl/8-I derivatives where H-3 resonates at δ 8.71 ppm .
  • Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms hydrogen-bonded dimers in the crystal lattice, whereas 3-methyl analogs may exhibit distinct packing due to steric effects .

Biological Activity

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (EMI) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of EMI, supported by relevant data and case studies.

Overview of this compound

EMI is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with biological targets. The compound is synthesized through various methods, typically involving the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification processes.

The biological activity of EMI is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects. For instance, EMI has shown potential in inhibiting certain enzymes related to cancer progression and microbial resistance .

Antimicrobial Activity

EMI exhibits notable antimicrobial properties, particularly against drug-resistant strains of bacteria. A study highlighted the synthesis of derivatives based on the imidazo[1,2-a]pyridine framework that demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB), suggesting EMI's potential as a lead compound in antitubercular drug development .

Anticancer Properties

Research indicates that EMI may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound's structural features allow it to act as a ligand for specific receptors involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Study on Antitubercular Activity

A recent study focused on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides revealed that several derivatives exhibited low nanomolar MIC values against both drug-sensitive and drug-resistant MTB strains. Compounds derived from EMI showed promising safety profiles and pharmacokinetic characteristics, indicating their potential for further development as antitubercular agents .

Evaluation of Anticancer Activity

In vitro studies have demonstrated that EMI derivatives can inhibit the growth of various cancer cell lines. For example, compounds synthesized from the imidazo[1,2-a]pyridine framework were evaluated for their cytotoxic effects against human liver carcinoma cells (HepG-2) and showed significant antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundImidazo[1,2-a]pyridineAntimicrobial, anticancer
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamideImidazo[1,2-a]pyridine derivativeAntitubercular
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidImidazo[1,2-a]pyridineAntimicrobial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A widely used approach involves reacting 2-aminopyridine derivatives with α-bromoketones or esters (e.g., ethyl bromopyruvate) in polar solvents (ethanol, DMF) under reflux. For example, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate under reflux . Optimization strategies include:

  • Base selection : Potassium carbonate or sodium hydroxide improves cyclization efficiency .
  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but require monitoring to avoid decomposition .
  • Solvent choice : Ethanol or dimethoxyethane balances solubility and reactivity .
    • Data Table :
PrecursorSolventBaseYield (%)Reference
6-Methylpyridin-2-amineEthanolNone65–75
2-Aminopyrimidine derivativeDMFK₂CO₃70–85

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester functionality .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) .

Q. What initial biological screening assays are recommended for assessing the compound’s potential bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., lung, pancreatic) at 10–100 μM concentrations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do substituents at the 3-position of the imidazo[1,2-a]pyridine core influence pharmacological properties, and what strategies exist for rational derivative design?

  • Methodological Answer : Substituents at the 3-position significantly modulate bioactivity:

  • Methyl groups : Enhance metabolic stability but may reduce solubility. Ethyl 7-methyl derivatives show moderate anticancer activity .
  • Halogens (Br, Cl) : Increase electrophilicity and enzyme-targeting potential. Ethyl 3-bromo-5-chloro analogs exhibit high antimicrobial activity via enzyme inhibition .
  • Design strategies :
  • Bioisosteric replacement : Replace methyl with trifluoromethyl to improve membrane permeability .
  • Hybrid derivatives : Attach hydrazide or acetylated moieties to enhance binding affinity .
    • Data Table :
Compound Substituent (Position 3)Key ActivityMechanismReference
MethylModerate anticancerDNA intercalation
BromoHigh antimicrobialEnzyme inhibition
TrifluoromethylEnhanced solubility/bioactivityKinase modulation

Q. What methodologies are employed to resolve contradictions in biological activity data across structurally similar imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Contradictions arise from assay variability or substituent-specific effects. Resolution strategies include:

  • Dose-response profiling : Test compounds across a wider concentration range (e.g., 1 nM–100 μM) to identify potency thresholds .
  • Structural-activity clustering : Group analogs by substituent patterns (e.g., halogen vs. alkyl) to isolate contributing factors .
  • Computational modeling : Molecular docking predicts binding modes, explaining disparities (e.g., trifluoromethyl derivatives show stronger kinase interactions than methyl analogs) .

Q. How can computational tools like molecular docking or QSAR models be integrated into the development of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., c-Met kinase). For example, hydrazone derivatives of imidazo[1,2-a]pyridines showed high binding affinity in silico, guiding synthetic prioritization .
  • QSAR models : Train models on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ) to predict activity. Ethyl 6-(trifluoromethyl) analogs were optimized using QSAR-driven hydrophobicity adjustments .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, reducing late-stage attrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.